

Elacestrant cross-trial comparison other oral SERDs

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Compound Focus: Elacestrant

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Oral SERD Efficacy Cross-Trial Comparison

Agent (Company)	Trial Name	Patient Population	Key Efficacy Results (PFS)	Reference
Elacestrant (Menarini)	EMERALD	Post-CDK4/6i; 47.8% had ESR1 mutations [1]	All Comers: Median PFS 2.8 mo vs 1.9 mo SOC (HR 0.70, p=0.0018) ESR1-mutant: Median PFS 3.8 mo vs 1.9 mo SOC (HR 0.55, p=0.0005) [2] [1] [2]	
Imlunestrant (Lilly)	EMBER-3	Post-aromatase inhibitor ± CDK4/6i [3]	All Comers: Median PFS 5.6 mo vs 5.5 mo SOC (HR 0.87, p=0.12) ESR1-mutant: Median PFS 5.5 mo vs 3.8 mo SOC (HR 0.62, p<0.001) [2] [3] [2]	
Giredestrant + Everolimus (Roche)	Evera	Post-CDK4/6i; ~55% had ESR1 mutations [2]	All Comers: Median PFS 8.8 mo vs 5.5 mo control (HR 0.56, p<0.0001) ESR1-mutant: Median PFS 10.0 mo vs 5.5 mo control (HR 0.38, p<0.0001) [2] [2]	

Detailed Trial Designs and Patient Populations

The context of the supporting clinical trials is crucial for interpreting the data.

- **EMERALD Trial (Elacestrant):** This was a randomized, open-label, phase III trial. Patients had ER+/HER2- advanced breast cancer and had progressed on **at least one prior line of endocrine therapy and a CDK4/6 inhibitor**. The control arm was the investigator's choice of endocrine

monotherapy (fulvestrant, anastrozole, letrozole, or exemestane). The co-primary endpoints were PFS in all patients and in patients with detectable ESR1 mutations, assessed by blinded independent central review [1].

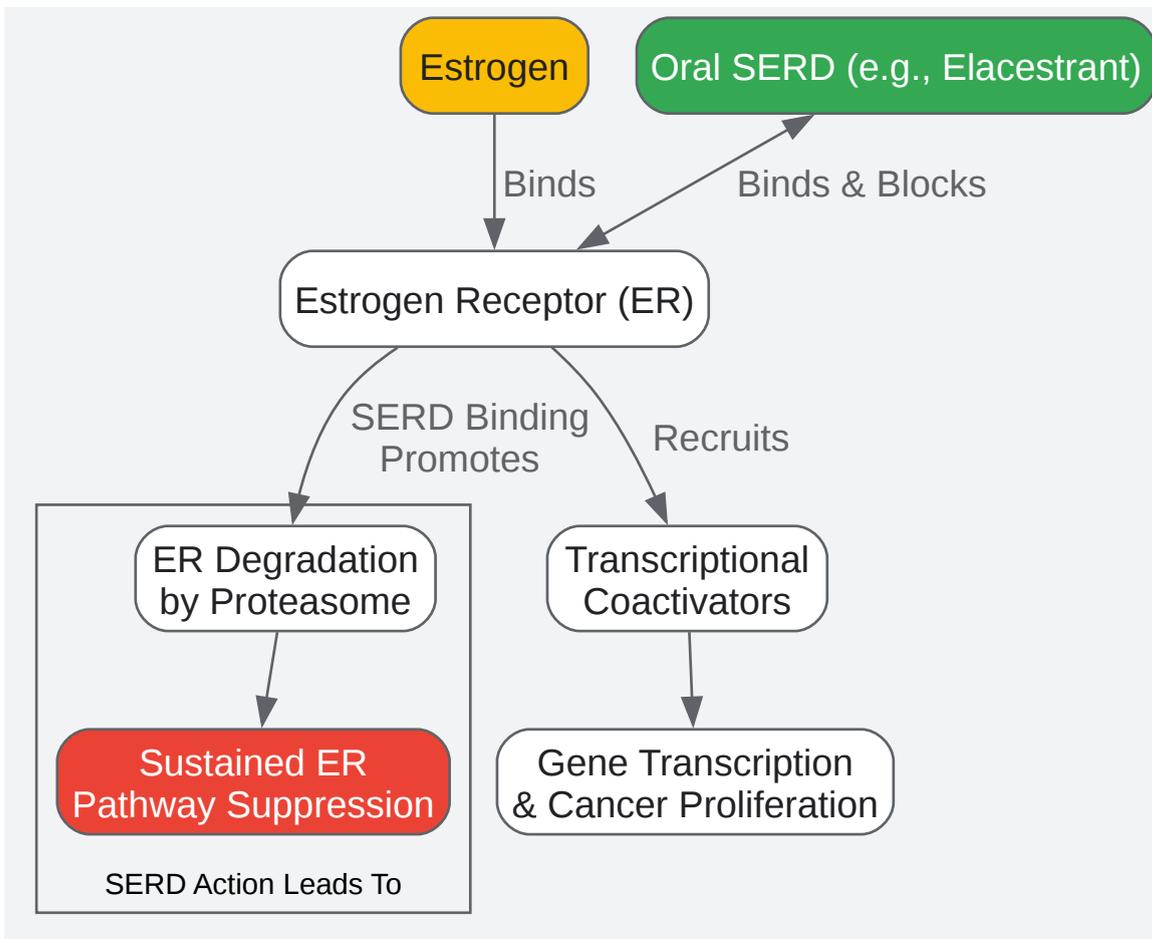
- **EMBER-3 Trial (Imlunestrant):** This open-label, randomized phase III trial enrolled a slightly earlier-line population. Patients had recurred or progressed on an aromatase inhibitor (with or without a CDK4/6 inhibitor). The study compared imlunestrant monotherapy, standard endocrine therapy, and a combination of imlunestrant with abemaciclib. The primary endpoint was investigator-assessed PFS [3] [4].
- **EVERA Trial (Giredestrant):** This trial investigated a combination therapy. It compared giredestrant **plus everolimus** versus endocrine therapy **plus everolimus** in patients post-CDK4/6i. The addition of everolimus (an mTOR inhibitor) is a key differentiator and a likely contributor to the significantly longer PFS observed [2].

Mechanism of Action and Preclinical Evidence

Elacestrant's profile is supported by robust preclinical data that informs its clinical use.

- **Mechanistic Profile: Elacestrant** is an oral non-steroidal molecule that functions as a **pure estrogen receptor antagonist and degrader**. It has shown activity in models of various ESR1 mutations (like Y537S, D538G) and in settings of acquired resistance to fulvestrant [5].
- **Key Preclinical Findings:**
 - In vitro studies demonstrated that **elacestrant** effectively suppresses the proliferation of ER+ breast cancer cell lines, including those with acquired resistance to endocrine therapy, with IC50 values within clinically achievable concentrations [5].
 - In patient-derived xenograft (PDX) models, **elacestrant** inhibited tumor growth in both endocrine-sensitive and fulvestrant-resistant settings [5].
 - Research suggests combining **elacestrant** with CDK4/6 inhibitors enhances the antiproliferative effect, and it also shows activity in models of palbociclib resistance [5].

The diagram below illustrates the core mechanism of action of **elacestrant** and other oral SERDs at the molecular level.



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Positioning in the Treatment Landscape and Future Directions

Based on the current evidence, the role of oral SERDs is evolving.

- **Current Approved Use: Elacestrant** is approved as a single agent for **ER+/HER2-, ESR1-mutated** advanced or metastatic breast cancer in postmenopausal women and adult men after at least one line of endocrine therapy, including a CDK4/6 inhibitor [1]. Its benefit is most pronounced in this biomarker-selected population [2] [6].
- **Exploring Combinations:** Like other oral SERDs, research is focused on moving into earlier lines of therapy and exploring combinations. The positive data for **imlunestrant plus abemaciclib** in EMBER-3 and **giredestrant plus everolimus** in Evera highlight this trend [2] [4].
- **Expansion into Early-Stage Disease: Elacestrant** is being evaluated in the adjuvant setting. The **EORTC 2129-BCG TREAT ctDNA** phase III trial will investigate if it can prevent metastasis in early-

stage ER+/HER2- breast cancer patients with molecular residual disease detected via circulating tumor DNA (ctDNA) [7].

- **Real-World Performance:** A recent real-world study of **elacestrant** in ESR1-mutant MBC found a median time to next treatment of **6.4 months**, supporting its effectiveness in a clinical practice setting outside of controlled trials [6].

Key Takeaways for Researchers

- **Biomarker is Critical:** The efficacy of **elacestrant** monotherapy is strongest in tumors with **ESR1 mutations**, a key consideration for patient selection and trial design.
- **Cross-Trial Interpretations:** Direct comparisons of PFS across trials should be made cautiously due to differences in trial populations, prior therapies, and control arms. The strong performance of giredestrant in Evera is likely influenced by the concurrent use of everolimus [2].
- **The Future is Combination and Earlier Use:** The clinical trajectory for oral SERDs points toward their use in rational combinations with other targeted agents and a transition into treating early-stage disease to prevent recurrence [8] [7].

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